5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoxaline precursor.
Iodination: Introduction of the iodine atom can be achieved using reagents such as iodine (I2) or N-iodosuccinimide (NIS) under specific conditions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities. Medicine Industry : Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the iodine and methyl groups.
5-Iodoquinoxaline: Similar structure but lacks the methyl group.
4-Methylquinoxaline: Similar structure but lacks the iodine atom.
Uniqueness
- The presence of both iodine and methyl groups can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs.
- Enhanced properties such as increased lipophilicity, altered electronic distribution, and potential for unique interactions with biological targets.
Properties
Molecular Formula |
C9H9IN2O |
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Molecular Weight |
288.08 g/mol |
IUPAC Name |
5-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
LJCFJWDXDBRKHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)I |
Origin of Product |
United States |
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